molecular formula C22H20N2O3 B275569 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid

3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid

カタログ番号 B275569
分子量: 360.4 g/mol
InChIキー: UWUKMAATYPRYTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. TAK-659 has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes.

作用機序

3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid inhibits the activity of protein kinases by binding to the ATP-binding site of these enzymes. The inhibition of these kinases leads to the disruption of various cellular processes, including the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects:
3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to have several biochemical and physiological effects, including the inhibition of B-cell receptor signaling, the inhibition of T-cell activation, and the inhibition of cytokine production. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.

実験室実験の利点と制限

One of the main advantages of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its specificity for protein kinases, which reduces the risk of off-target effects. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the main limitations of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid is its potential toxicity, which may limit its clinical application.

将来の方向性

There are several future directions for the study of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid, including the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to investigate the potential toxicity of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid and to identify strategies to reduce its toxicity. Additionally, the development of more potent and selective inhibitors of protein kinases may lead to the discovery of new therapeutic targets for the treatment of various diseases.

合成法

The synthesis of 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromo-3-nitrobenzoic acid in the presence of a palladium catalyst. The resulting product is then reduced to the corresponding amine using a borane-tetrahydrofuran complex. The amine is then coupled with 2-(1H-indol-3-yl)ethylamine using N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole as coupling reagents. The final product is obtained by the reaction of the resulting amine with 5-formyl-2-methoxybenzoic acid in the presence of a base.

科学的研究の応用

3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has been found to inhibit the activity of several protein kinases, including BTK, ITK, and JAK3, which play a crucial role in the regulation of immune responses and inflammation. 3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid has also been found to inhibit the growth of various cancer cell lines, including mantle cell lymphoma and chronic lymphocytic leukemia.

特性

分子式

C22H20N2O3

分子量

360.4 g/mol

IUPAC名

3-[5-[[2-(1H-indol-3-yl)ethylamino]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C22H20N2O3/c25-22(26)16-5-3-4-15(12-16)21-9-8-18(27-21)14-23-11-10-17-13-24-20-7-2-1-6-19(17)20/h1-9,12-13,23-24H,10-11,14H2,(H,25,26)

InChIキー

UWUKMAATYPRYTL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O

正規SMILES

C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。